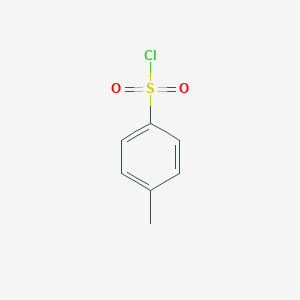

p-Toluenesulfonyl chloride

概要

説明

p-Toluenesulfonyl chloride (TsCl, C₇H₇ClO₂S, CAS 98-59-9) is a white crystalline solid with a pungent odor, widely utilized in organic synthesis. Its physical properties include a melting point of 68–69°C, boiling point of 146°C at 15 mmHg, and poor water solubility. TsCl is highly reactive, hydrolyzing in water to release hydrochloric acid (HCl) and p-toluenesulfonic acid . It is primarily synthesized via chlorosulfonation of toluene, often as a byproduct of o-toluenesulfonyl chloride production .

TsCl is a cornerstone reagent for converting alcohols to tosylates (excellent leaving groups), sulfonating amines, and activating carboxyl groups via mixed anhydride formation. Its selectivity for primary alcohols over secondary alcohols and amines makes it invaluable in multi-step syntheses . For example, TsCl enables the synthesis of N,N-diisopropyl-4-methylbenzenesulfonamide, a sulfonamide derivative with applications in pharmaceuticals and materials science .

準備方法

Traditional Batch Synthesis Using Ionic Liquid Co-Solvents

Reaction Mechanism and Reagent Optimization

The conventional method involves the acyl chlorination of p-toluenesulfonic acid with chlorosulfonic acid in chloroform, enhanced by ionic liquids. The reaction proceeds via nucleophilic substitution, where chlorosulfonic acid acts as both a chlorinating agent and a Brønsted acid catalyst .

Critical parameters :

-

Molar ratio : p-Toluenesulfonic acid to chlorosulfonic acid = 1:1–4 .

-

Ionic liquid selection : Imidazolium-based ionic liquids (e.g., [Bmim]BF₄, [BuPy]EtOSO₃) increase the partition coefficient of p-toluenesulfonic acid in the organic phase by 30–50%, reducing aqueous-phase losses .

Table 1: Performance of Ionic Liquids in Batch Synthesis

| Ionic Liquid | Distribution Coefficient | Yield (%) |

|---|---|---|

| [BuPy]EtOSO₃ | 0.0494 | 87.51 |

| [Bmim]EtOSO₃ | 0.0371 | 80.79 |

| [Bmim]Br | 0.0437 | 82.77 |

Data sourced from patent CN105503671A .

Process Steps and Waste Management

-

Dissolution : p-Toluenesulfonic acid is dissolved in chloroform with 1–4% (w/w) ionic liquid.

-

Chlorination : Chlorosulfonic acid is added dropwise over 1–2 hours.

-

Quenching : Water (0.1–0.2 mol) neutralizes excess chlorosulfonic acid, forming separable layers.

-

Purification : The organic layer is washed and distilled to recover chloroform (90–95% efficiency) .

Advantages :

-

Reduced chlorosulfonic acid usage (1.5 equivalents vs. 2.5 in traditional methods) .

-

Waste acid (H₂SO₄) concentration increases to 70–75%, simplifying recycling .

Continuous Synthesis via Microchannel Reactors

Reactor Design and Reaction Dynamics

Patent CN113277965A introduces a microchannel reactor system for continuous production, addressing scalability and waste challenges . The reactor’s high surface-to-volume ratio enables precise temperature control (–10°C to 80°C) and residence times of 5–40 minutes, minimizing side reactions.

Key features :

-

Solvent : Alkyl halides (e.g., dichloromethane) at 10–40 equivalents relative to toluene.

-

Catalyst : Triethylamine (0.01–0.2 equivalents) accelerates sulfonation and chlorination.

Table 2: Microreactor Performance Under Varied Conditions

| Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|

| 50 | 20 | 89.2 |

| 60 | 30 | 92.6 |

| 70 | 40 | 88.1 |

Data adapted from CN113277965A .

Downstream Processing and Byproduct Utilization

-

Gas-liquid separation : Hydrogen chloride gas is absorbed into water, producing 20–25% hydrochloric acid .

-

Crystallization : Cooling the reaction mixture to 0–20°C precipitates p-TsCl with 95–98% purity.

-

Solvent recovery : Distillation recovers 85–90% alkyl halide solvent .

Environmental impact :

-

Acidic wastewater generation is reduced by 60% compared to batch processes .

-

Hydrogen chloride byproduct is valorized, avoiding atmospheric release.

Comparative Analysis of Industrial Methods

Yield and Economic Considerations

-

Batch with ionic liquids : Higher capital costs due to ionic liquids ($50–100/kg) but lower operating costs from reduced reagent use .

-

Microreactor : 15–20% higher capital investment for reactor setup but 30–40% lower energy consumption .

Scalability and Regulatory Compliance

化学反応の分析

Conversion of Alcohols to Tosylates

TsCl reacts with alcohols (ROH) in the presence of a base, such as pyridine, to form toluenesulfonate esters, also known as tosylates .The reaction involves breaking the O-H bond of the alcohol while the C-O bond remains intact . Tosylates can then undergo S<sub>N</sub>1 and S<sub>N</sub>2 substitution reactions . Tosylation followed by reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) allows for the removal of a hydroxyl group .

Formation of Sulfonamides from Amines

TsCl reacts with amines (R<sub>2</sub>NH) to produce sulfonamides .The reaction is typically conducted in the presence of a base to absorb the hydrogen chloride produced . Sulfonamides derived from primary amines are acidic, while the resulting sulfonamides are non-basic .

Dehydration Reactions

TsCl is used in various dehydration reactions to synthesize nitriles, isocyanides, and diimides .

Reaction with Hydrazine

TsCl reacts with hydrazine to form p-toluenesulfonyl hydrazide .

Reaction with Styrenes

In the presence of dichlorotris(triphenylphosphine)ruthenium(II), p-toluenesulfonyl chloride reacts with styrenes under mild conditions to yield alkenyl sulfones . The reaction is highly regio- and stereoselective, forming only β-hydrogen-substituted (E)-isomers .

Reaction with DMAP

p-Toluenesulfonyl chloride reacts with 4-dimethylaminopyridine (DMAP) to form 1-tosyl-4-dimethylaminopyridinium chloride . This reaction is significant in catalysis, where the formed intermediate activates alcohols for sulfonylation .

Reduction to Sulfinate

Zinc can reduce TsCl to the sulfinate, CH3C6H4SO2Na .

Reaction with Electron-Rich Alkenes

p-Toluenesulfonyl isocyanate reacts with electron-rich alkenes and monofluoroalkenes to give [2 + 2] cycloaddition products .

Friedel-Crafts Acylation

TsCl can be used in Friedel-Crafts acylation reactions with N-p-toluenesulfonylpyrrole under specific conditions .

Process for producing this compound

Toluene reacts in the presence of some salt with excessive chlorosulfonic acid, and the mixture that reaction obtains drips .

科学的研究の応用

Chemistry:

Protecting Groups: p-Toluenesulfonyl chloride is used to protect hydroxyl and amine groups by converting them into tosylates and sulfonamides, respectively.

Synthesis of Functional Groups: It is used to prepare a wide range of functional groups from hydroxyl compounds.

Biology and Medicine:

Industry:

Dye Production: It is a precursor in the production of dyes and saccharin.

Dehydrating Agent: It acts as a dehydrating agent in the conversion of urea to carbodiimide.

作用機序

p-Toluenesulfonyl chloride acts primarily as an electrophilic reagent. It reacts with nucleophiles such as alcohols and amines to form tosylates and sulfonamides, respectively. The sulfonyl chloride group is highly reactive, facilitating these transformations . The mechanism involves the nucleophilic attack on the sulfur atom, followed by the elimination of hydrogen chloride .

類似化合物との比較

Comparison with Similar Sulfonyl Chlorides

Methanesulfonyl Chloride (MsCl, CH₃SO₂Cl)

- Reactivity : MsCl is smaller and more electrophilic than TsCl, leading to faster sulfonation of alcohols and amines. However, its lack of an aromatic ring reduces steric hindrance, making it less selective in complex substrates .

- Applications : Preferred in reactions requiring rapid sulfonation, such as activating hydroxyl groups in carbohydrates for nucleophilic substitution .

- Safety : Less volatile than TsCl but equally corrosive, with similar risks of HCl release upon hydrolysis.

Benzenesulfonyl Chloride (BsCl, C₆H₅SO₂Cl)

- Reactivity : Comparable to TsCl but less electron-deficient due to the absence of a methyl group. This reduces its leaving-group ability in nucleophilic substitutions.

- Selectivity : Less effective than TsCl in discriminating between primary and secondary alcohols due to smaller steric bulk .

- Applications : Used in synthesizing aryl sulfonates and sulfonamides, though TsCl is often favored for cost and availability .

3-Chlorobenzoyl Chloride (C₇H₄Cl₂O₂)

- Functionality : Unlike TsCl, this compound is a benzoylating agent rather than a sulfonylating reagent.

- Applications: In carbohydrate chemistry, 3-chlorobenzoyl chloride produces esters (e.g., methyl 2,3,4-tri-O-(3-chlorobenzoyl)-galactopyranoside) with distinct solubility and antibacterial properties compared to TsCl-derived tosylates .

4-(4-X-Phenylsulfonyl)benzoyl Chlorides

- Structure : These derivatives combine sulfonyl and benzoyl functionalities, enabling dual reactivity.

- Applications : Used in synthesizing heterocycles like oxazol-5(4H)-ones, where electronic effects from substituents (X = Cl, Br) modulate reactivity and product stability .

Comparative Data Table

Key Research Findings

- Carbohydrate Derivatization : TsCl selectively tosylates primary hydroxyl groups in sugars (e.g., D-quinic acid derivative 14 ), enabling regioselective modifications for drug delivery systems . In contrast, 3-chlorobenzoyl chloride produces bulkier esters with enhanced antibacterial activity .

- Peptide Synthesis : TsCl-activated carboxyl groups form mixed anhydrides, facilitating peptide bond formation without racemization. This contrasts with sulfonic acids like p-toluenesulfonic acid, which are used as catalysts rather than activating agents .

- Sulfonamide Synthesis : TsCl reacts efficiently with amines (e.g., diisopropylamine) to yield sulfonamides, critical in pharmaceuticals. Comparatively, benzenesulfonyl chloride requires harsher conditions for similar transformations .

生物活性

p-Toluenesulfonyl chloride (TsCl) is a versatile sulfonylating agent widely used in organic synthesis. Its biological activities have garnered attention, particularly in the development of pharmaceuticals and diagnostic tools. This article explores the biological activity of this compound, focusing on its antibacterial properties, applications in drug synthesis, and potential in diagnostic technologies.

Overview of this compound

This compound is a sulfonic acid derivative, characterized by its ability to act as a sulfonylating agent. It is commonly used to convert alcohols into better leaving groups and to synthesize sulfonamides. The compound has a molecular formula of C₇H₇ClO₂S and is known for its reactivity in various organic transformations.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds synthesized using this compound. For instance, novel sulfonamides synthesized from TsCl and essential amino acids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study evaluated the efficacy of these compounds against various bacterial strains, confirming their potential as antimicrobial agents.

Table 1: Antibacterial Activity of Sulfonamides Derived from this compound

| Compound Name | Gram (+) Activity | Gram (-) Activity |

|---|---|---|

| N-[(4-Methylphenyl)sulfonyl]Tryptophan | Moderate | Strong |

| N-[(4-Methylphenyl)sulfonyl]Histidine | Strong | Moderate |

| N-[(4-Methylphenyl)sulfonyl]Ribavirin | Weak | Moderate |

Source: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides .

Applications in Drug Development

This compound plays a crucial role in synthesizing various pharmaceutical compounds. Its ability to facilitate the formation of sulfonamide derivatives is particularly important in developing drugs with enhanced therapeutic profiles.

- Synthesis of Anticonvulsants : TsCl has been utilized to create sulfonamide derivatives of anticonvulsant drugs like levetiracetam, showcasing its utility in modifying existing pharmaceuticals to improve efficacy.

- Antiviral Agents : The synthesis of ribavirin derivatives using TsCl has been explored, indicating potential enhancements in antiviral activity through structural modifications.

Diagnostic Applications

The modification of polystyrene microspheres with this compound has shown promise in diagnostic applications, particularly for detecting viral proteins such as those from SARS-CoV-2. The process involves creating stable microemulsions that can be used for sensitive detection methods.

Case Study: Ultrasensitive Detection of COVID-19 Virus N Protein

In a recent study, polystyrene microspheres modified with this compound were employed to detect the N protein of the COVID-19 virus. The method demonstrated high sensitivity and specificity, highlighting TsCl's role in developing effective diagnostic tools.

Q & A

Q. (Basic) What safety precautions are critical when handling p-toluenesulfonyl chloride in laboratory settings?

This compound is moisture-sensitive and decomposes upon contact with water, releasing toxic gases (e.g., HCl, SOₓ). Key precautions include:

- Engineering controls : Use fume hoods or closed systems to prevent inhalation of vapors or dust .

- Personal protective equipment (PPE) : Impervious gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage : Store in airtight containers under dry, cool conditions (≤25°C). Avoid prolonged storage due to degradation risks .

- Spill management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. (Advanced) How can TsCl be optimized as a sulfonylation agent to minimize side reactions in nucleophilic substitutions?

TsCl is widely used to convert alcohols to tosylates, but competing hydrolysis or over-sulfonylation can occur. Methodological strategies include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and maintain temperatures below 0°C to suppress hydrolysis .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .

- Stoichiometry : Limit TsCl to 1.2–1.5 equivalents relative to the substrate to avoid excess reagent, which can lead to by-products .

- Workup : Quench excess TsCl with ice-cold sodium bicarbonate and purify via recrystallization (e.g., using toluene/hexane) .

Q. (Basic) What analytical techniques are recommended for assessing TsCl purity and degradation in stored samples?

- GC/MS or HPLC : Monitor for impurities like o-toluenesulfonyl chloride (≤0.2%) and free sulfonic acids (≤0.3%) .

- Karl Fischer titration : Detect moisture content (>0.1% indicates degradation) .

- DSC/TGA : Assess thermal stability; TsCl decomposes above 128°C, releasing HCl .

Q. (Advanced) How does TsCl influence the curing kinetics of phenol-formaldehyde resins, and how is this quantified?

In resin curing, TsCl acts as a catalyst by lowering the activation energy of crosslinking. Experimental approaches include:

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to determine curing onset temperature and enthalpy. TsCl reduces curing time by 30–40% at 5 wt% loading .

- Kinetic modeling : Apply the Ozawa or Kissinger method to calculate apparent activation energy (Eₐ). Studies show Eₐ decreases from ~90 kJ/mol to 60 kJ/mol with TsCl addition .

- In situ FTIR : Track the disappearance of hydroxyl groups (3,400 cm⁻¹) to validate reaction progress .

Q. (Advanced) What are the challenges in synthesizing TsCl derivatives for pharmaceutical intermediates, and how are they addressed?

- Regioselectivity : Chlorosulfonation of toluene produces o- and p-isomers. Purification involves fractional crystallization from chlorinated solvents to isolate p-TsCl (≥99% purity) .

- By-product mitigation : Use SO₂Cl₂ in stoichiometric excess (1.5:1) under controlled stirring to minimize polysulfonation .

- Scale-up : Optimize batch reactors with reflux condensers and inert gas (N₂) purging to prevent HCl buildup .

Q. (Basic) How does TsCl interact with common laboratory solvents, and what compatibility issues arise?

- Compatible solvents : Dichloromethane, chloroform, and DMF (dissolves TsCl without reaction) .

- Reactive solvents : Avoid water, alcohols, and amines—TsCl reacts exothermically, forming sulfonic acids or sulfonamides .

- Incompatible materials : Oxidizers (e.g., HNO₃) and strong bases (e.g., NaOH) cause violent decomposition .

Q. (Advanced) What spectroscopic signatures distinguish TsCl from its decomposition products?

- FTIR : TsCl shows S=O stretches at 1,370 cm⁻¹ and 1,180 cm⁻¹. Degradation products (e.g., p-toluenesulfonic acid) exhibit broad O-H stretches (~3,400 cm⁻¹) .

- ¹H NMR : TsCl’s aromatic protons appear as a singlet (δ 7.8–7.9 ppm). Hydrolysis products show downfield shifts due to sulfonate formation .

Q. (Basic) What industrial standards govern TsCl quality for research applications?

特性

IUPAC Name |

4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYROPELSRYBVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3C(C6H4)SO2Cl, C7H7ClO2S | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052660 | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., A white to gray solid; [CAMEO] Hygroscopic; [eChemPortal: SIDSUNEP] White or light yellow crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

146 °C @ 15 MM HG | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C c.c. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER, Solubility in water: reaction | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.16 | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS, TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER | |

CAS No. |

98-59-9 | |

| Record name | P-TOLUENE SULFONYLCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tosyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/027KYN78B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

69-71 °C | |

| Record name | P-TOLUENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。